Silicon dioxide

Overview

Description

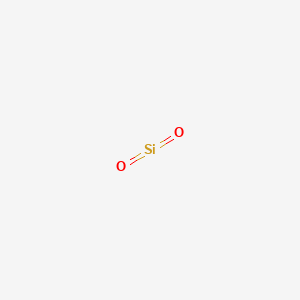

Silicon dioxide (SiO₂), commonly known as silica, is a naturally occurring compound composed of silicon and oxygen. It exists in crystalline (e.g., quartz, tridymite) and amorphous (e.g., fused silica, silica gel) forms. SiO₂ is a fundamental material in geology, electronics, and materials science due to its high thermal stability (melting point ~1713°C), chemical inertness (resistant to acids except hydrofluoric acid), and dielectric properties . Industrially, SiO₂ is used in glass manufacturing, semiconductor devices, catalysts, and pharmaceuticals . Recent advancements include its application in nanoparticle-enhanced bio-pesticides , thin-film coatings for optics , and composite materials for engineering .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silicon dioxide can be synthesized through several methods, including the sol-gel process, chemical vapor deposition, and hydrothermal synthesis. In the sol-gel process, tetraethyl orthosilicate (TEOS) is hydrolyzed and polymerized to form a gel, which is then dried and calcined to produce this compound. Chemical vapor deposition involves the reaction of silicon tetrachloride with oxygen at high temperatures to form this compound .

Industrial Production Methods: Industrially, this compound is primarily obtained from natural sources such as quartz and quartzite. These materials are heated with sodium carbonate to produce sodium silicate, which is then acidified to precipitate this compound. Another common method involves the extraction of this compound from agricultural wastes like rice husk and maize cobs .

Chemical Reactions Analysis

Types of Reactions: Silicon dioxide is relatively inert but can undergo several types of reactions under specific conditions:

Reduction: this compound can be reduced to silicon using carbon at high temperatures.

Reaction with Fluorine: this compound reacts with fluorine to produce silicon tetrafluoride and oxygen.

Reaction with Hydrofluoric Acid: this compound reacts with hydrofluoric acid to form hexafluorosilicic acid

Common Reagents and Conditions:

Carbon: Used in the reduction of this compound to silicon.

Fluorine: Reacts with this compound at high temperatures.

Hydrofluoric Acid: Reacts with this compound at room temperature to form hexafluorosilicic acid.

Major Products:

Silicon: Produced from the reduction of this compound.

Silicon Tetrafluoride: Formed from the reaction with fluorine.

Hexafluorosilicic Acid: Formed from the reaction with hydrofluoric acid.

Scientific Research Applications

Nanotechnology

Silica Nanoparticles

Silica nanoparticles have garnered significant attention in recent years due to their favorable properties such as high surface area, low toxicity, and ease of functionalization. These nanoparticles are utilized in various applications:

- Drug Delivery : Silica nanoparticles serve as carriers for targeted drug delivery systems. They can encapsulate therapeutic agents and release them at specific sites within the body, enhancing treatment efficacy for diseases like cancer and viral infections .

- Biosensing : Functionalized silica nanoparticles are used in biosensors for detecting biomolecules, enabling rapid diagnosis of diseases .

- Catalysis : Due to their large specific surface area, silica nanoparticles act as catalyst supports in chemical reactions, improving reaction efficiency and selectivity .

Electronics and Semiconductor Industry

This compound is a critical material in the electronics sector:

- Insulation and Dielectric Layers : SiO₂ is widely used as an insulator in semiconductor devices. It serves as a dielectric layer in metal-oxide-semiconductor (MOS) technology, crucial for the fabrication of transistors and integrated circuits .

- Optical Fibers : SiO₂ is the primary material used in the production of optical fibers, which are essential for telecommunications due to their ability to transmit data over long distances with minimal loss .

- Solar Cells : this compound plays a vital role in the manufacturing of solar cells, where it is used to create antireflective coatings that enhance light absorption .

Construction Industry

This compound is predominantly used in construction materials:

- Cement and Concrete : Approximately 95% of commercial this compound is utilized in the production of concrete and cement. Its presence enhances the strength and durability of construction materials .

- Glass Production : SiO₂ is a key ingredient in glass manufacturing, contributing to its transparency and strength. It is also used to produce ceramics and fiberglass .

- Sandblasting : In construction, silica sand is employed for sandblasting operations, which are essential for surface preparation before painting or coating .

Biomedical Applications

The biocompatibility of this compound nanoparticles makes them suitable for various biomedical applications:

- Theranostics : Silica nanoparticles are being researched for use in theranostics—combining therapy and diagnostics—allowing for simultaneous treatment and imaging of diseases .

- Antimicrobial Agents : SiO₂ nanoparticles can be functionalized to serve as carriers for antimicrobial agents, providing sterilization properties in medical devices .

Comprehensive Data Table

| Application Area | Specific Use Cases | Key Properties Utilized |

|---|---|---|

| Nanotechnology | Drug delivery, biosensing, catalysis | High surface area, low toxicity |

| Electronics | Insulation (MOSFETs), optical fibers | Dielectric properties |

| Construction | Cement/concrete production, glass manufacturing | Strength enhancement |

| Biomedical | Drug delivery systems, antimicrobial agents | Biocompatibility |

Case Studies

-

Nanoparticle Drug Delivery Systems

Research has demonstrated that silica nanoparticles can effectively deliver chemotherapeutic agents directly to tumor cells while minimizing side effects on healthy tissues. Studies indicate enhanced drug accumulation at target sites due to the nanoparticles' ability to evade immune detection. -

Optical Fiber Development

The use of this compound in optical fibers has revolutionized telecommunications by enabling high-speed data transmission over long distances. Innovations in fiber design utilizing SiO₂ have led to significant improvements in bandwidth capacity. -

Sustainable Construction Practices

Recent advancements have focused on incorporating silica into green building materials that reduce environmental impact while maintaining structural integrity. This includes using recycled silica from industrial processes to create eco-friendly concrete mixtures.

Mechanism of Action

Silicon dioxide exerts its effects primarily through its physical properties. In drug delivery, for example, its high surface area and porosity allow for the adsorption and controlled release of therapeutic agents. In catalysis, this compound acts as a support material, providing a large surface area for catalytic reactions to occur. The molecular targets and pathways involved depend on the specific application and the form of this compound used .

Comparison with Similar Compounds

SiO₂ is often compared to other oxides and dioxides due to structural or functional similarities. Below is a detailed analysis:

Structural Analogues: Group 14 Dioxides

| Property | SiO₂ | GeO₂ | SnO₂ |

|---|---|---|---|

| Crystal Structure | α-quartz (hexagonal) | Hexagonal/Rutile | Rutile (tetragonal) |

| Melting Point (°C) | 1713 | 1115 | 1630 |

| Band Gap (eV) | ~9 | 4.6–6.0 | 3.6–4.3 |

| Applications | Optical fibers, electronics | Infrared optics, catalysts | Gas sensors, transparent electrodes |

- Germanium Dioxide (GeO₂) : Structurally similar to SiO₂ but with a smaller band gap, making it suitable for infrared optics. Unlike SiO₂, GeO₂ dissolves in water to form germanic acid, limiting its use in aqueous environments .

- Tin Dioxide (SnO₂): A wide-bandgap semiconductor with high electrical conductivity when doped. SnO₂ is pivotal in gas sensors, contrasting with SiO₂’s dielectric role in electronics .

Functional Analogues: Metal Oxides

| Property | SiO₂ | TiO₂ | Al₂O₃ |

|---|---|---|---|

| Photocatalytic Activity | Low | High (UV-driven) | Moderate |

| Thermal Conductivity (W/m·K) | 1.3–1.5 | 8.4–11 | 30 |

| Applications | Drug carriers, composites | Sunscreens, pigments | Abrasives, insulators |

- Titanium Dioxide (TiO₂): Unlike SiO₂, TiO₂ exhibits strong photocatalytic activity under UV light, enabling applications in self-cleaning surfaces. However, SiO₂ nanoparticles are preferred in bio-pesticides due to their ability to enhance insect midgut permeability without inducing oxidative stress in non-target organisms .

- Aluminum Oxide (Al₂O₃) : Higher thermal conductivity and hardness than SiO₂, making it ideal for abrasives. SiO₂, however, dominates in high-temperature insulation due to its lower density and thermal expansion .

Carbon Dioxide (CO₂)

| Property | SiO₂ | CO₂ |

|---|---|---|

| State at STP | Solid | Gas |

| Chemical Reactivity | Inert (except HF) | Acidic oxide (forms H₂CO₃) |

| Environmental Impact | Non-toxic, used in construction | Greenhouse gas |

While both are dioxides, CO₂’s gaseous state and role in climate change contrast sharply with SiO₂’s solid-state applications in materials science.

Key Research Findings

Nanoparticle Applications: SiO₂ nanoparticles modified with epoxy or silane groups enhance the insecticidal efficacy of Bacillus thuringiensis (Bt) by increasing midgut permeability in pests. This mechanism differs from TiO₂ nanoparticles, which trigger antioxidant responses in insects . In biomedical contexts, SiO₂ nanoparticles alter erythrocyte membrane mechanics, whereas TiO₂ nanoparticles exhibit higher cytotoxicity .

Thin-Film Engineering :

- Ion-assisted deposition of SiO₂ films achieves a refractive index of 1.46–1.47, comparable to TiO₂ films (2.4–2.9) but with lower optical losses. Increasing assisting ion flux reduces SiO₂ film defects, a critical factor in optical coatings .

Thermal and Mechanical Properties :

- In foundry sands, SiO₂ content directly correlates with peak thermal expansion (0.5–1.2% at 800°C), outperforming Al₂O₃ in thermal stability but requiring purer grades to avoid cristobalite formation .

- SiO₂-reinforced aluminum composites show reduced tensile strength (120–90 MPa) compared to Al₂O₃ composites (150–130 MPa), but offer better thermal shock resistance .

Biological Activity

Silicon dioxide (SiO₂), commonly known as silica, is a compound that exhibits a variety of biological activities, particularly in its nanoparticle form. Its applications span across biomedical fields, including drug delivery, immunology, and agriculture. This article delves into the biological activity of this compound, focusing on its immunotoxicity, antioxidant properties, and antifungal effects, supported by case studies and research findings.

Overview of this compound

This compound exists in various forms, including crystalline and amorphous structures. The biological activity of SiO₂ is significantly influenced by its size, shape, surface area, and chemical composition. Nanoparticles of this compound have been shown to interact with biological systems differently compared to their bulk counterparts due to their high surface area-to-volume ratio.

Immunotoxicity of this compound Nanoparticles

A study conducted on the immunotoxic effects of this compound nanoparticles (SiO₂ NPs) in mice revealed significant findings regarding their impact on immune responses. The research involved administering varying sizes of SiO₂ NPs to female C57BL/6 mice over 14 days. Key observations included:

- Decreased Lymphocyte Proliferation : There was a marked reduction in the proliferation of B- and T-cells in mice exposed to SiO₂ NPs, particularly with smaller-sized and negatively charged particles .

- Cytokine Profiling : Serum concentrations of inflammatory cytokines such as IL-1β, IL-12 (p70), IL-6, TNF-α, and IFN-γ were significantly decreased, indicating an immunosuppressive effect .

- Oxidative Stress : The study assessed reactive oxygen species (ROS) generation and antioxidant enzyme activities (SOD and GPx), finding that SiO₂ NPs induced oxidative stress leading to cellular damage .

Table 1: Summary of Immunotoxic Effects

| Parameter | Control Group | SiO₂ NP Group |

|---|---|---|

| B-cell Proliferation | Normal | Decreased |

| T-cell Proliferation | Normal | Decreased |

| IL-1β Concentration | Normal | Decreased |

| SOD Activity | Normal | Reduced |

| GPx Activity | Normal | Reduced |

Antioxidant Properties

This compound has been studied for its potential antioxidant properties. Research indicated that SiO₂ can enhance the activity of antioxidant enzymes in plants infected with pathogens. For example:

- In a study involving rice seedlings infected by Rhizoctonia solani, treatment with SiO₂ NPs led to increased activities of peroxidase (POD), ascorbate peroxidase (APX), and catalase (CAT) compared to untreated plants .

- The application of SiO₂ NPs resulted in a regulatory role in stimulating ascorbate biosynthesis, which helps maintain lower levels of ROS in infected plants .

Antifungal Activity

The antifungal properties of this compound nanoparticles have also been documented. Research demonstrated that SiO₂ NPs exhibited strong fungistatic activity against various fungal pathogens:

- In vitro studies showed that SiO₂ NPs could completely inhibit the growth of R. solani at concentrations as low as 100 µg/mL .

- The mechanism behind this antifungal activity is believed to involve disruption of fungal cell membranes and interference with metabolic processes within the cells .

Table 2: Antifungal Efficacy of SiO₂ NPs

| Fungal Pathogen | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| Rhizoctonia solani | 100 | 100 |

| Trichoderma harzianum | 50 | 80 |

| Alternaria solani | 75 | 90 |

Case Studies

Several case studies have highlighted the diverse applications and effects of this compound:

- Food Safety : A reevaluation by the European Food Safety Authority indicated no significant adverse effects from the consumption of this compound as a food additive (E 551), even at high doses .

- Toxicological Studies : Animal studies showed no accumulation of silicon in tissues after repeated oral administration, suggesting low toxicity levels associated with dietary intake .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing high-purity silicon dioxide in laboratory settings, and how can contamination be minimized during the process?

- Methodological Answer : High-purity SiO₂ can be synthesized via sol-gel processes or chemical vapor deposition (CVD). Contamination is minimized by using inert reaction environments (e.g., argon gas), ultrapure precursors (≥99.9% granular SiO₂), and rigorous post-synthesis purification steps like acid leaching . Characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) ensures purity validation .

Q. How can the hardness of this compound be experimentally determined, and how does it compare to other oxides like aluminum oxide?

- Methodological Answer : Nanoindentation is the preferred method for measuring SiO₂ hardness (Mohs scale ~7). Comparative studies with Al₂O₃ (Mohs ~9) require standardized load-displacement curves and controlled environmental conditions to mitigate surface hydration effects .

Q. What spectroscopic techniques are most effective for quantifying this compound concentration in aqueous solutions?

- Methodological Answer : Atomic absorption spectroscopy (AAS) and ICP-OES are effective, with sample preparation involving digestion in 1% HNO₃ + trace HF to solubilize SiO₂. Calibration curves using certified reference materials (e.g., 1000 µg/mL SiO₂ in HNO₃/HF) ensure accuracy .

Q. What safety protocols are critical when handling nano-particulate this compound?

- Methodological Answer : Use fume hoods, NIOSH-certified respirators, and sealed containment systems to prevent inhalation. Compliance with FDA 21 CFR §172.480 guidelines for laboratory-grade SiO₂ handling is essential .

Q. How does the crystalline structure of this compound influence its chemical reactivity in catalytic applications?

- Methodological Answer : Quartz (α-SiO₂) exhibits lower surface area and reactivity compared to amorphous SiO₂. Reactivity is enhanced via surface functionalization (e.g., silanol group activation) or mesoporous structuring, as validated by BET surface area analysis .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported refractive index values of SiO₂ across wavelengths?

- Methodological Answer : Ellipsometry at specific wavelengths (e.g., 1330–1550 nm) combined with PECVD process optimization reduces discrepancies. Cross-validate results using interferometric microscopy and published optical constants for SiO₂ .

Q. How should researchers design experiments to assess the thermal stability of SiO₂ composites under extreme conditions?

- Methodological Answer : Use finite element analysis (FEA) to model thermal gradients in SiO₂-based devices. Experimentally, apply controlled emissivity settings (ε=1.0 for polymer-coated SiO₂) and measure thermal conductivity under vacuum conditions (e.g., 17.5 K base temperature) .

Q. What methodologies enable accurate determination of optical constants for PECVD-deposited SiO₂ films in mid-IR?

- Methodological Answer : Spectroscopic ellipsometry with a mid-IR light source (e.g., quantum cascade lasers) and Kramers-Kronig analysis. Calibrate against reference samples with known thickness and stoichiometry .

Q. How can coupling efficiency of SiO₂ waveguides be optimized in photonic devices?

- Methodological Answer : Adjust geometric parameters (e.g., 420 nm waveguide width, 100 nm coupling gap) using finite-difference time-domain (FDTD) simulations. Experimental validation requires measuring transmission loss via integrated photodetectors .

Q. What statistical methods address discrepancies in SiO₂ nanoparticle toxicity datasets?

- Methodological Answer : Multivariate regression analysis accounts for variables like particle size (10–100 nm), surface charge, and exposure duration. Use principal component analysis (PCA) to identify outlier datasets in multi-institutional studies .

Q. How to resolve theoretical-experimental mismatches in SiO₂ thermal expansion behavior?

- Methodological Answer : Apply molecular dynamics (MD) simulations with Tersoff potentials to model thermal expansion. Experimentally, use dilatometry under controlled humidity to isolate hygroscopic effects .

Q. Methodological Best Practices

- Data Documentation : Follow IUPAC guidelines for reporting SiO₂ synthesis (e.g., precursor purity, reaction time/temperature) .

- Reproducibility : Include raw data tables in appendices and processed data in main texts, as per extended essay standards .

- Literature Review : Use SciFinder and Web of Science to identify SiO₂-related patents and review articles, filtering by "synthesis" or "optical properties" .

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.